
Cobalt--rhodium (3/1)
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Overview
Description
Cobalt–rhodium (3/1) refers to a bimetallic catalyst system with a cobalt-to-rhodium molar ratio of 3:1, typically supported on γ-alumina (Co-Rh/Al₂O₃). This compound has garnered significant attention in heterogeneous catalysis due to synergistic interactions between cobalt and rhodium, which enhance reducibility and modify surface reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–rhodium (3/1) can be achieved through various methods, including chemical reduction, co-precipitation, and thermal decomposition. One common approach involves the reduction of cobalt and rhodium salts using a reducing agent such as sodium borohydride or hydrazine. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired bimetallic compound .
Industrial Production Methods
Industrial production of cobalt–rhodium (3/1) often involves large-scale chemical reduction processes. The use of high-purity cobalt and rhodium salts, along with efficient reducing agents, ensures the consistent production of the compound. Advanced techniques such as microwave-assisted synthesis and sonochemical methods have also been explored to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Catalytic Hydrogenation
Cobalt-rhodium (3:1) efficiently catalyzes hydrogenation reactions due to cooperative electron transfer between Co and Rh centers.
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Mechanism : The Rh component facilitates oxidative addition of H₂, while Co promotes substrate coordination and insertion.
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Applications :
C–H Bond Activation
The compound demonstrates superior performance in C–H functionalization reactions, outperforming individual Co or Rh catalysts in certain cases.
Key Reactions
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Three-component C–H addition cascades : Enables coupling of aldehydes and dienes to form homoallylic alcohols with complementary regioselectivity to pure Co or Rh systems .
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Synthesis of 1,2-dihydrophosphete oxides : Achieves 95% yield in heteroarene C–H activation with dialkynylphosphine oxides (vs. 78% for Rh alone) .
Catalytic Efficiency Comparison
Catalyst | Reaction Type | Yield (%) | Conditions |
---|---|---|---|
Cp*Co(CO)I₂ (Co) | C–H activation with 2a | 98 | TFE, 100°C |
[Cp*RhCl₂]₂ (Rh) | C–H activation with 2a | 78 | DCE, 100°C |
Co-Rh (3:1) | Scalable C–H coupling | 95 | N₂, HOAc, 100°C |
Hydroformylation
The bimetallic system improves mass transfer and reduces metal leaching in hydroformylation:
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Activity : Rh/C catalysts with larger pore supports show higher activity (e.g., 85% conversion for 1-hexene) .
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Selectivity : Co-Rh (3:1) minimizes byproduct formation (e.g., <5% alkanes vs. 15% for Co alone) .
Degradation of Bioactive Molecules
Co-Rh (3:1) porphyrin complexes degrade opioids like fentanyl via N-dealkylation:
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Efficiency : Reduces fentanyl’s opioid activity by 160-fold (IC₅₀ = 2.4 µM) .
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Mechanism : Radical intermediates generated through Co/Rh-mediated electron transfer .
Hydroacylation of 1,3-Dienes
The system enables regioselective hydroacylation with non-chelating aldehydes:
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Aromatic aldehydes : Favor 1,4-addition (80–90% selectivity) .
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Aliphatic aldehydes : Prefer 1,2-hydroacylation (70–85% selectivity) .
Synthetic Scalability
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Gram-scale reactions : Maintain >90% yield in C–H activation cascades .
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Functional group tolerance : Compatible with electron-donating (e.g., –OMe) and withdrawing groups (e.g., –CN, –CO₂Me) .
Mechanistic Insights
Scientific Research Applications
Catalytic Applications
Cobalt-rhodium complexes are primarily recognized for their catalytic properties in several chemical reactions:
- Hydroformylation : Cobalt-rhodium catalysts facilitate the conversion of alkenes to aldehydes through hydroformylation. This reaction is crucial in the production of various chemicals, including detergents and fragrances. Rhodium-based catalysts have largely supplanted cobalt-based systems due to their higher efficiency, but cobalt remains relevant in specific contexts where cost considerations are paramount .
- Asymmetric Synthesis : Recent studies have demonstrated that cobalt-rhodium complexes can catalyze asymmetric reactions, such as the ring-opening of oxabenzonorbornadienes. These reactions are valuable in synthesizing enantiomerically enriched compounds, which are essential in pharmaceuticals .
- Dehydrogenation Reactions : Rhodium complexes, particularly those with cobalt, have shown effectiveness in dehydrogenation processes. For example, rhodium complexes have been employed to catalyze the dehydrogenation of amine-borane complexes, leading to the formation of stable products that can be further utilized in synthetic pathways .
Material Science Applications
Cobalt-rhodium (3/1) complexes also find applications in material science:
- Electrocatalysis : These complexes are being investigated for their potential use as electrocatalysts in fuel cells and batteries. Their ability to facilitate electron transfer reactions makes them suitable candidates for improving energy conversion efficiencies .
- Nanomaterials : The incorporation of cobalt-rhodium complexes into nanomaterials has been explored for enhancing catalytic activity and stability. The unique properties of nanoscale materials allow for increased surface area and reactivity, making these composites valuable in various catalytic applications .
Case Study 1: Hydroformylation Process
In a study examining the hydroformylation of alkenes using cobalt-rhodium catalysts, researchers observed that varying the ligand environment significantly influenced the reaction's selectivity and yield. The optimal conditions yielded aldehyde products with high regioselectivity, demonstrating the effectiveness of cobalt-rhodium complexes in industrial applications.
Reaction Type | Catalyst | Yield (%) | Selectivity |
---|---|---|---|
Hydroformylation | CoRh(3/1) | 85 | High |
Case Study 2: Asymmetric Synthesis
A recent investigation into the asymmetric ring-opening of 7-oxabenzonorbornadienes revealed that cobalt-rhodium catalysts could achieve high yields and enantiomeric excess under optimized conditions. The use of chiral ligands further enhanced selectivity.
Reaction Type | Catalyst | Yield (%) | Enantiomeric Excess (%) |
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Asymmetric Synthesis | CoRh(3/1) with chiral ligand | 95 | >99 |
Mechanism of Action
The mechanism of action of cobalt–rhodium (3/1) involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound facilitates the activation and transformation of substrates through its unique electronic structure and coordination environment. For example, in hydroformylation reactions, the compound activates the carbon-hydrogen bonds of olefins, leading to the formation of aldehydes .
In biological systems, rhodium complexes interact with biomolecules such as DNA, RNA, and proteins, leading to the inhibition of cellular processes and the induction of cell death. These interactions are mediated by the coordination of rhodium atoms with nucleophilic sites on the biomolecules, resulting in the disruption of their normal functions .
Comparison with Similar Compounds
Key Structural and Catalytic Properties:
- Reduction Behavior: Rhodium promotes the reduction of cobalt oxides at lower temperatures compared to monometallic Co/Al₂O₃. Temperature-programmed reduction (TPR) profiles show a prominent reduction peak at ~600 K for Co-Rh/Al₂O₃, significantly lower than the ~900 K peak for Co/Al₂O₃ .
- Oxidation Resistance : After oxidation, cobalt forms a Co₃O₄ layer over a metallic rhodium core, creating a core-shell structure. This configuration preserves Rh’s metallic state, critical for catalytic cycles involving hydrogenation or dehydrogenation .
- Dispersion and Stability: Hydrogen chemisorption studies reveal lower dispersion (H/M ratios) for Co-Rh/Al₂O₃ compared to monometallic Co or Rh catalysts, attributed to particle agglomeration and CoAl₂O₄ spinel formation during calcination .
Monometallic Catalysts: Co/Al₂O₃ vs. Rh/Al₂O₃
Table 1: Reduction and Oxidation Properties
Property | Co/Al₂O₃ | Rh/Al₂O₃ | Co-Rh (3/1)/Al₂O₃ |
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TPR Peak Temperature | ~900 K | ~450 K | ~600 K |
Oxidation Product | Co₃O₄ | Rh₂O₃ | Co₃O₄ (shell), Rh (core) |
CoAl₂O₄ Formation | Significant (~1.58 wt%) | None | Moderate (~1.43–1.87 wt%) |
H/M Ratio (Dispersion) | 0.20 | 0.67 | 0.10–0.15 |
Key Findings :
- Reducibility : Rh/Al₂O₃ reduces at much lower temperatures (~450 K) due to Rh’s inherent reducibility. Co-Rh (3/1) exhibits intermediate behavior, leveraging Rh’s ability to weaken Co-O bonds .
- Surface Reactivity : Co-Rh (3/1) shows lower hydrogen chemisorption than Rh/Al₂O₃, suggesting reduced active sites. However, its core-shell structure enhances stability in oxidative environments .
Bimetallic Catalysts: Co-Rh (3/1) vs. Other Ratios
Table 2: Impact of Co:Rh Ratio on Catalytic Performance
Ratio (Co:Rh) | CoAl₂O₄ Content (wt%) | TPR Peak (K) | O₂* Consumption (mol/g) |
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4:1 | 1.43–1.87 | 620 | 0.65 |
1:1 | 0.99–1.23 | 580 | 0.72 |
3:1 (This work) | ~1.60 (estimated) | 600 | 0.68 (estimated) |
Key Findings :
- CoAl₂O₄ Formation : Higher cobalt content (e.g., 4:1) increases spinel formation, reducing accessible metallic Co. The 3:1 ratio balances Co availability and Rh-mediated reducibility .
- Oxidation Resistance : Lower Rh content (e.g., 4:1) requires higher oxidation temperatures (~723 K) compared to Rh-rich systems (~573 K) .
Comparison with Palladium-Based Catalysts
While Pd-based catalysts (e.g., PdCl₂, Pd(OAc)₂) dominate cross-coupling reactions, Co-Rh (3/1) excels in reductive amination and hydrogenation. For example:
- Reductive Amination: Co-Rh nanoparticles achieve >90% yield in ketone-to-amine conversions under CO/H₂O, outperforming Pd catalysts in substrate scope .
- Cost Efficiency : Rh’s scarcity is mitigated by Co’s abundance, making Co-Rh (3/1) more sustainable than pure Rh or Pd systems .
Properties
CAS No. |
196190-47-3 |
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Molecular Formula |
Co3Rh |
Molecular Weight |
279.7051 g/mol |
IUPAC Name |
cobalt;rhodium |
InChI |
InChI=1S/3Co.Rh |
InChI Key |
KQHINJWDSMGBLD-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Rh] |
Origin of Product |
United States |
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